![molecular formula C9H6N4 B1336651 4-(1H-1,2,4-Triazol-1-yl)benzonitrile CAS No. 25699-89-2](/img/structure/B1336651.png)
4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential anticancer properties . It is also an intermediate in the synthesis of Letrozole, an antineoplastic .
Synthesis Analysis
A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile was established by NMR and MS analysis . The crystal structure of a similar compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been determined .Chemical Reactions Analysis
The compound has been synthesized as part of a series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids . The IR spectrum of a similar compound shows characteristic peaks for C–H stretching in the triazole ring and C=O stretching .Physical And Chemical Properties Analysis
The compound is a white solid . It has a melting point of 69 °C and a predicted boiling point of 412.1±55.0 °C . It has a predicted density of 1.19±0.1 g/cm3 .Scientific Research Applications
Antineoplastic Intermediate
This compound serves as an intermediate in the synthesis of Letrozole , which is an antineoplastic used in the treatment of breast cancer .
Cytotoxic Activity
A series of benzoic acid hybrids containing the 1,2,4-triazole moiety have been synthesized and shown to exhibit cytotoxic activities against tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potential use in cancer therapy .
Biological Evaluation
The synthesized benzoic acid hybrids have been evaluated for their viability against cells treated with doxorubicin, a chemotherapy medication used to treat cancer, suggesting a role in comparative studies of chemotherapeutic agents .
Safety Profile
The safety profile of related compounds has been assessed, providing important information for handling and laboratory safety protocols .
Mechanism of Action
Target of Action
The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of MCF-7 and HCT-116 cancer cell lines . Some of the synthesized hybrids of the compound exhibited potent inhibitory activities against these cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOBQEQQQJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437982 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
CAS RN |
25699-89-2 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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